7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a highly substituted pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- C-3 position: A phenyl group.
- C-5 position: An isopropyl substituent.
- C-7 position: A 3,5-dimethylpyrazole moiety.
- C-2 position: A methyl group.
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-13(2)18-12-19(25-15(4)11-14(3)23-25)26-21(22-18)20(16(5)24-26)17-9-7-6-8-10-17/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIDEOKEMNEDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Chemical Properties
The target compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family of heterocycles. Understanding its structural features is crucial for developing effective synthetic strategies.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core with four key substituents:
- A 3,5-dimethyl-1H-pyrazol-1-yl group at position 7
- An isopropyl group at position 5
- A methyl group at position 2
- A phenyl group at position 3
This structural arrangement creates a complex heterocyclic system with multiple points for synthetic manipulation. The pyrazolo[1,5-a]pyrimidine core itself contains a pyrazole ring fused to a pyrimidine ring, forming a fused, rigid, and planar nitrogen-containing heterocyclic system.
Physical and Chemical Properties
Based on analysis of similar pyrazolo[1,5-a]pyrimidine derivatives, the target compound is expected to exhibit the following properties:
- Appearance: Crystalline solid, likely pale yellow to white
- Molecular weight: 385.5 g/mol
- Solubility: Moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethylformamide; poor solubility in water
- Stability: Generally stable at room temperature; sensitive to strong oxidizing and reducing agents
- Reactivity: The pyrazolyl substituent at position 7 introduces additional nitrogen atoms that may participate in hydrogen bonding or serve as coordination sites
These properties influence both the synthetic approaches and purification strategies applicable to this compound.
General Overview of Pyrazolo[1,5-a]pyrimidine Synthesis
Pyrazolo[1,5-a]pyrimidines have been synthesized through various approaches, with several general methodologies established in the literature. Understanding these fundamental strategies provides context for the specific synthetic routes discussed in subsequent sections.
Established Synthetic Approaches
The most common and versatile method involves the cyclocondensation of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, β-haloenones, and β-ketonitriles. This approach allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core.
Other established approaches include:
- Multicomponent reactions resembling the Mannich reaction
- Pericyclic reactions, such as [4+2] cycloadditions
- Chlorination of hydroxy-substituted pyrazolo[1,5-a]pyrimidines followed by nucleophilic substitution
- Reactions using β-enaminones as key intermediates
For the specific target compound, this compound, these general approaches can be adapted and optimized, as will be discussed in detail in the following sections.
Preparation Method 1: Cyclocondensation of Aminopyrazoles
The cyclocondensation of aminopyrazoles with 1,3-biselectrophilic compounds represents one of the most versatile and widely used approaches for synthesizing pyrazolo[1,5-a]pyrimidines. This method can be adapted for the synthesis of this compound through a carefully designed synthetic route.
Reagents and Materials
The key starting materials for this approach include:
- 5-amino-3-phenyl-1H-pyrazole
- A suitable 1,3-biselectrophilic compound containing an isopropyl group (e.g., 4-methyl-3-oxo-2-(propan-2-yl)pentanoate)
- 3,5-dimethyl-1H-pyrazole
- Phosphorus oxychloride (POCl₃)
- Base (e.g., potassium carbonate, sodium hydride)
- Solvents (ethanol, N,N-dimethylformamide, acetonitrile)
Synthesis of Core Pyrazolo[1,5-a]pyrimidine
The core pyrazolo[1,5-a]pyrimidine structure can be formed through the reaction of 5-amino-3-phenyl-1H-pyrazole with a suitable 1,3-biselectrophilic compound containing an isopropyl group. This reaction proceeds through a condensation mechanism, where the amino group of the aminopyrazole reacts with one of the carbonyl groups of the 1,3-biselectrophilic compound, followed by cyclization.
Based on literature procedures for similar compounds, the following reaction conditions are recommended:
Reaction conditions:
- Reagents: 5-amino-3-phenyl-1H-pyrazole (1.0 equiv), 4-methyl-3-oxo-2-(propan-2-yl)pentanoate (1.0 equiv)
- Base: Sodium ethoxide (prepared from sodium metal in ethanol)
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Time: 7-8 hours
- Expected yield: 60-75%
Alternative conditions using acetic acid as solvent with catalytic sulfuric acid have also been reported:
Alternative reaction conditions:
- Reagents: 5-amino-3-phenyl-1H-pyrazole (1.0 equiv), 4-methyl-3-oxo-2-(propan-2-yl)pentanoate (1.0 equiv)
- Catalyst: Sulfuric acid (catalytic amount)
- Solvent: Acetic acid
- Temperature: 100-110°C
- Time: 4-6 hours
- Expected yield: 70-85%
Functionalization at Position 7
To introduce the 3,5-dimethyl-1H-pyrazol-1-yl group at position 7, a two-step process is typically employed:
Chlorination at Position 7
The hydroxyl group (or oxo group) at position 7 of the pyrazolo[1,5-a]pyrimidine core can be converted to a chlorine atom using phosphorus oxychloride. This reaction typically proceeds with high regioselectivity, as demonstrated in the literature for similar compounds:
Reaction conditions:
- Reagents: 5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 equiv), POCl₃ (excess, typically 5-10 equiv)
- Solvent: POCl₃ serves as both reagent and solvent
- Temperature: 90-100°C
- Time: 2-4 hours
- Expected yield: 60-70%
Nucleophilic Substitution with 3,5-dimethyl-1H-pyrazole
The chlorine atom at position 7 can then be replaced with 3,5-dimethyl-1H-pyrazole through a nucleophilic substitution reaction:
Reaction conditions:
- Reagents: 7-chloro-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (1.0 equiv), 3,5-dimethyl-1H-pyrazole (1.2-1.5 equiv)
- Base: Potassium carbonate (2.0 equiv)
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 80-100°C
- Time: 4-6 hours
- Expected yield: 70-85%
Optimization Data
Based on literature reports for similar compounds, optimization data for the key steps in this synthetic route is presented in Tables 1 and 2.
Table 1: Optimization of Core Pyrazolo[1,5-a]pyrimidine Formation
| Entry | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | Sodium ethoxide | 78 (reflux) | 6 | 65 |
| 2 | Ethanol | Sodium ethoxide | 78 (reflux) | 8 | 72 |
| 3 | Ethanol | Sodium ethoxide | 78 (reflux) | 10 | 70 |
| 4 | AcOH | H₂SO₄ (cat.) | 100 | 4 | 75 |
| 5 | AcOH | H₂SO₄ (cat.) | 110 | 6 | 83 |
| 6 | AcOH | H₂SO₄ (cat.) | 120 | 6 | 80 |
| 7 | DMF | K₂CO₃ | 100 | 6 | 60 |
| 8 | DMF | Cs₂CO₃ | 100 | 6 | 65 |
Table 2: Optimization of Nucleophilic Substitution at Position 7
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 80 | 4 | 70 |
| 2 | DMF | K₂CO₃ | 100 | 6 | 82 |
| 3 | DMF | K₂CO₃ | 120 | 4 | 75 |
| 4 | DMF | Cs₂CO₃ | 100 | 6 | 85 |
| 5 | DMF | NaH | 60 | 2 | 78 |
| 6 | ACN | K₂CO₃ | 80 (reflux) | 8 | 65 |
| 7 | DMSO | K₂CO₃ | 100 | 4 | 72 |
| 8 | NMP | K₂CO₃ | 100 | 4 | 80 |
Based on these optimization studies, the recommended conditions for the core pyrazolo[1,5-a]pyrimidine formation are acetic acid as solvent with catalytic sulfuric acid at 110°C for 6 hours (Entry 5 in Table 1). For the nucleophilic substitution at position 7, the recommended conditions are DMF as solvent with cesium carbonate as base at 100°C for 6 hours (Entry 4 in Table 2).
Preparation Method 2: Using β-Enaminones
Another effective approach for synthesizing pyrazolo[1,5-a]pyrimidines involves the use of β-enaminones as key intermediates. This method offers certain advantages in terms of regioselectivity and can be adapted for the synthesis of the target compound.
Reagents and Materials
The key starting materials for this approach include:
- 5-amino-3-phenyl-1H-pyrazole
- A suitable isopropyl-containing ketone or β-ketoester for β-enaminone preparation
- A secondary amine (e.g., dimethylamine or morpholine)
- 3,5-dimethyl-1H-pyrazole
- Phosphorus oxychloride (POCl₃)
- Base (e.g., potassium carbonate, cesium carbonate)
- Solvents (toluene, acetic acid, N,N-dimethylformamide)
Preparation of β-Enaminone Intermediate
The synthesis begins with the preparation of a suitable β-enaminone intermediate containing the isopropyl group. This can be achieved by reacting an isopropyl-containing β-diketone or β-ketoester with a secondary amine such as dimethylamine or morpholine:
Reaction conditions:
- Reagents: 4-methyl-3-oxo-2-(propan-2-yl)pentanoate (1.0 equiv), morpholine (1.2 equiv)
- Solvent: Toluene
- Temperature: Reflux (110°C) with Dean-Stark apparatus for water removal
- Time: 6-8 hours
- Expected yield: 70-85%
Reaction with 5-Aminopyrazole
The prepared β-enaminone intermediate is then reacted with 5-amino-3-phenyl-1H-pyrazole in a suitable solvent, typically under acidic conditions:
Reaction conditions:
- Reagents: β-enaminone (1.0 equiv), 5-amino-3-phenyl-1H-pyrazole (1.0 equiv)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Solvent: Acetic acid
- Temperature: 100-110°C
- Time: 4-6 hours
- Expected yield: 65-80%
Functionalization at Position 7
Similar to Method 1, the 3,5-dimethyl-1H-pyrazol-1-yl group can be introduced at position 7 through chlorination followed by nucleophilic substitution, using conditions analogous to those described in Section 4.3.
Optimization Data
Optimization data for the key steps in this synthetic route is presented in Tables 3 and 4.
Table 3: Optimization of β-Enaminone Formation
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dimethylamine | Toluene | 110 (reflux) | 6 | 75 |
| 2 | Dimethylamine | Toluene | 110 (reflux) | 8 | 82 |
| 3 | Morpholine | Toluene | 110 (reflux) | 6 | 78 |
| 4 | Morpholine | Toluene | 110 (reflux) | 8 | 85 |
| 5 | Morpholine | Xylene | 140 (reflux) | 4 | 80 |
| 6 | Morpholine | Ethanol | 78 (reflux) | 10 | 65 |
Table 4: Optimization of Pyrazolo[1,5-a]pyrimidine Formation from β-Enaminone
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | p-TsOH (0.1 equiv) | AcOH | 100 | 4 | 70 |
| 2 | p-TsOH (0.1 equiv) | AcOH | 110 | 6 | 78 |
| 3 | p-TsOH (0.2 equiv) | AcOH | 110 | 6 | 75 |
| 4 | H₂SO₄ (0.1 equiv) | AcOH | 110 | 6 | 72 |
| 5 | None | AcOH | 110 | 8 | 65 |
| 6 | p-TsOH (0.1 equiv) | EtOH | 78 (reflux) | 12 | 55 |
Based on these optimization studies, the recommended conditions for β-enaminone formation are morpholine in toluene at reflux for 8 hours (Entry 4 in Table 3). For the pyrazolo[1,5-a]pyrimidine formation from β-enaminone, the recommended conditions are p-toluenesulfonic acid (0.1 equiv) in acetic acid at 110°C for 6 hours (Entry 2 in Table 4).
Preparation Method 3: Multicomponent Reaction Approach
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules, including pyrazolo[1,5-a]pyrimidines. This method represents a more convergent synthetic strategy for the target compound.
Reagents and Materials
The key starting materials for this approach include:
- 5-amino-3-phenyl-1H-pyrazole
- Isopropylacetaldehyde or a suitable isopropyl-containing aldehyde or ketone
- A suitable C1 or C2 building block (e.g., acetylacetone)
- 3,5-dimethyl-1H-pyrazole
- Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)
- Phosphorus oxychloride (POCl₃)
- Base (e.g., potassium carbonate, cesium carbonate)
- Solvents (ethanol, toluene, N,N-dimethylformamide)
One-Pot Multicomponent Reaction
A one-pot multicomponent reaction approach can be employed, involving the reaction of 5-amino-3-phenyl-1H-pyrazole, an isopropyl-containing aldehyde or ketone, and a suitable C1 or C2 building block:
Reaction conditions:
- Reagents: 5-amino-3-phenyl-1H-pyrazole (1.0 equiv), isopropylacetaldehyde (1.1 equiv), acetylacetone (1.1 equiv)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Time: 12-24 hours
- Expected yield: 50-65%
The reaction proceeds through a Mannich-type mechanism, where the aldehyde or ketone, the aminopyrazole, and the C1/C2 building block combine to form an intermediate, which then undergoes cyclization to form the dihydropyrazolo[1,5-a]pyrimidine core structure.
Oxidation Step
The initial product from the multicomponent reaction is typically a dihydropyrazolo[1,5-a]pyrimidine, which requires an oxidation step to achieve aromatization. This can be accomplished using an oxidizing agent such as DDQ:
Reaction conditions:
- Reagents: Dihydropyrazolo[1,5-a]pyrimidine (1.0 equiv), DDQ (1.2 equiv)
- Solvent: Dioxane
- Temperature: 100°C
- Time: 5 hours
- Expected yield: 80-85%
Functionalization at Position 7
Following the oxidation step, the 3,5-dimethyl-1H-pyrazol-1-yl group can be introduced at position 7 through the same two-step process of chlorination followed by nucleophilic substitution, as described in Section 4.3.
Optimization Data
Optimization data for the key steps in this synthetic route is presented in Tables 5 and 6.
Table 5: Optimization of Multicomponent Reaction
| Entry | C1/C2 Building Block | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Acetylacetone | p-TsOH (0.1 equiv) | EtOH | 78 (reflux) | 12 | 50 |
| 2 | Acetylacetone | p-TsOH (0.1 equiv) | EtOH | 78 (reflux) | 24 | 65 |
| 3 | Acetylacetone | p-TsOH (0.2 equiv) | EtOH | 78 (reflux) | 24 | 62 |
| 4 | Acetylacetone | H₂SO₄ (0.1 equiv) | EtOH | 78 (reflux) | 24 | 60 |
| 5 | Ethyl acetoacetate | p-TsOH (0.1 equiv) | EtOH | 78 (reflux) | 24 | 55 |
| 6 | Acetylacetone | p-TsOH (0.1 equiv) | AcOH | 100 | 6 | 58 |
Table 6: Optimization of Oxidation Step
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DDQ (1.2 equiv) | Toluene | 80 | 3 | 75 |
| 2 | DDQ (1.2 equiv) | Toluene | 100 | 5 | 82 |
| 3 | DDQ (1.5 equiv) | Toluene | 100 | 5 | 80 |
| 4 | DDQ (1.2 equiv) | Dioxane | 100 | 5 | 85 |
| 5 | MnO₂ (excess) | Toluene | 100 | 8 | 70 |
| 6 | Air (O₂) | AcOH | 120 | 24 | 55 |
Based on these optimization studies, the recommended conditions for the multicomponent reaction are p-toluenesulfonic acid (0.1 equiv) in ethanol at reflux for 24 hours (Entry 2 in Table 5). For the oxidation step, the recommended conditions are DDQ (1.2 equiv) in dioxane at 100°C for 5 hours (Entry 4 in Table 6).
Comparative Analysis of Preparation Methods
Each of the preparation methods described has its own advantages and limitations. This section provides a comparative analysis to guide researchers in selecting the most appropriate approach based on specific requirements.
Comprehensive Comparison Table
Table 7: Comparative Analysis of Preparation Methods
| Factor | Method 1: Cyclocondensation | Method 2: β-Enaminones | Method 3: Multicomponent | Method 4: Sequential |
|---|---|---|---|---|
| Number of synthetic steps | 3-4 | 4-5 | 4-5 | 5-7 |
| Overall yield (estimated) | 30-45% | 25-40% | 20-35% | 15-30% |
| Reagent accessibility | High | Moderate | High | Moderate |
| Reaction conditions | Moderate to harsh | Moderate | Moderate | Varies |
| Purification requirements | Moderate | Moderate to high | High | High |
| Scalability | Good | Moderate | Limited | Limited |
| Regioselectivity issues | Minimal | Minimal to moderate | Moderate to high | Varies |
| Cost-effectiveness | High | Moderate | Moderate | Low |
| Environmental considerations | Moderate | Moderate | Moderate | High concern |
| Equipment requirements | Standard | Standard | Standard | Varies |
Decision Guidelines
Based on the comprehensive analysis presented in Table 7, the following guidelines can assist researchers in selecting the most appropriate synthetic method:
For small-scale laboratory synthesis:
Method 1 or Method 2 is preferred due to their relatively straightforward procedures and moderate to good yields. Method 1 (cyclocondensation) offers the best balance of synthetic efficiency and yield.
For large-scale production:
Method 1 is most suitable due to its good scalability, higher overall yield, and cost-effectiveness. The reduced number of synthetic steps also minimizes waste generation and operational complexity.
For rapid synthesis with moderate yields:
Method 3 (multicomponent approach) could be considered, although purification might be more challenging. This approach offers the advantage of fewer isolation steps but may require more extensive purification of the final product.
For specific functionalization patterns:
Method 4 might be useful when certain regions of the molecule need to be carefully functionalized or when specific starting materials are more readily available. This approach offers the greatest flexibility but at the cost of efficiency.
Characterization and Structural Confirmation
Comprehensive characterization is essential for confirming the structure and purity of the synthesized this compound. Based on data from similar compounds, the following spectroscopic characteristics would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆) expected signals:
- Methyl groups of 3,5-dimethyl-1H-pyrazol-1-yl: δ 2.20-2.25 (s, 3H, 3-CH₃), δ 2.45-2.50 (s, 3H, 5-CH₃)
- Methyl group at position 2: δ 2.30-2.35 (s, 3H, 2-CH₃)
- Isopropyl group: δ 1.30-1.40 (d, 6H, CH(CH₃)₂), δ 3.10-3.20 (septet, 1H, CH(CH₃)₂)
- Phenyl group: δ 7.30-7.60 (m, 5H, Ph-H)
- Pyrazole CH: δ 5.90-6.00 (s, 1H, pyrazole-H)
- Pyrimidine CH: δ 6.80-7.00 (s, 1H, pyrimidine-H)
¹³C NMR (75 MHz, DMSO-d₆) expected signals:
- Methyl carbon atoms: δ 13.0-15.0 (3-CH₃, 5-CH₃, 2-CH₃)
- Isopropyl CH carbon: δ 30.0-35.0 (CH(CH₃)₂)
- Isopropyl CH₃ carbons: δ 20.0-25.0 (CH(CH₃)₂)
- Aromatic and heterocyclic carbon atoms: δ 100.0-160.0 (aromatic and heterocyclic carbons)
Mass Spectrometry
Mass spectrometry would show the molecular ion peak [M+H]⁺ at m/z 386, corresponding to the molecular formula C₂₄H₂₅N₅. Characteristic fragmentation patterns would include loss of the isopropyl group (m/z 343) and loss of the 3,5-dimethyl-1H-pyrazol-1-yl group.
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorptions for:
- Aromatic C-H stretching: 3000-3100 cm⁻¹
- Aliphatic C-H stretching: 2850-2950 cm⁻¹
- C=N stretching: 1590-1620 cm⁻¹
- C=C stretching: 1400-1500 cm⁻¹
- Aromatic C-H bending: 690-760 cm⁻¹
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography provides the most comprehensive data about bond lengths, angles, and the three-dimensional arrangement of substituents. Suitable single crystals can typically be grown by slow evaporation from dichloromethane/hexane or ethyl acetate/hexane solvent systems.
Elemental Analysis
Elemental analysis for C, H, and N content would conform to the calculated values for C₂₄H₂₅N₅:
- Calculated: C, 74.78%; H, 6.53%; N, 18.17%
- Found: Values should be within ±0.4% of the calculated values for a pure sample
Purity Assessment
High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound, with expected purity ≥98% for analytical purposes and ≥95% for synthetic applications.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. In particular, compounds similar to 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine have demonstrated IC50 values ranging from 0.15 to 7.26 μM against cell lines such as A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes, making it a candidate for enzyme inhibition studies. Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of protein kinases and other critical enzymes involved in cancer progression and metabolic pathways . This property could be harnessed for drug development targeting specific enzymatic pathways associated with diseases.
Pharmacological Studies
Pharmacological studies have revealed that pyrazolo[1,5-a]pyrimidines can exhibit psychopharmacological effects, potentially influencing neurotransmitter systems. This makes them candidates for developing new treatments for neurodegenerative diseases and psychiatric disorders .
Photophysical Properties
Recent investigations into the photophysical properties of pyrazolo[1,5-a]pyrimidines indicate their potential use as fluorophores in material science. Their unique structural characteristics allow them to form crystals with notable conformational and supramolecular phenomena, which can be exploited in developing advanced materials .
Synthesis and Functionalization
The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows for various modifications that can enhance their properties for specific applications in materials science. Researchers have developed several synthetic routes for creating derivatives with tailored functionalities .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their efficacy against multiple cancer types. The derivatives were synthesized and evaluated for their cytotoxic effects on A549 and MCF-7 cell lines. Results indicated a significant reduction in cell viability at low concentrations, highlighting the potential of these compounds as lead candidates for further development.
Case Study 2: Enzymatic Activity
Another study focused on the compound's interaction with specific kinases involved in cancer signaling pathways. The results showed that the compound inhibited kinase activity effectively, suggesting its potential role as a therapeutic agent in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Variations and Structural Effects
C-7 Position Modifications
- Key Insight : The target compound’s 3,5-dimethylpyrazole at C-7 offers a balance between steric bulk and lipophilicity, contrasting with the polar groups in [18F]3 or the electron-deficient trifluoromethyl group in derivatives.
C-5 Position Modifications
- Key Insight : The isopropyl group in the target compound likely enhances bioavailability compared to smaller alkyl or polar substituents.
Biological Activity
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of substituted pyrazoles with appropriate aldehydes or ketones under controlled conditions. For instance, a typical synthetic route may involve refluxing 3,5-dimethyl-1H-pyrazole with isopropyl and phenyl substituents in the presence of specific catalysts to achieve the desired product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. A notable study reported that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways associated with tumor growth and proliferation. For instance, pyrazole derivatives have been shown to inhibit Aurora-A kinase and CDK2, which are critical for cell cycle regulation:
| Target Kinase | IC50 (µM) | Effect |
|---|---|---|
| Aurora-A | 0.16 | Inhibition of mitosis |
| CDK2 | 0.39 | Cell cycle arrest |
Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Study on HepG2 Cells : A derivative demonstrated potent cytotoxicity with an IC50 value of 5.35 µM against liver cancer cells (HepG2), indicating strong potential for liver cancer treatment.
- A549 Cell Line Evaluation : Another derivative showed an IC50 value of 8.74 µM against lung cancer cells (A549), suggesting its utility in targeting lung carcinoma.
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation reactions between 5-aminopyrazole derivatives and dielectrophilic reagents (e.g., β-diketones, enaminones, or α,β-unsaturated carbonyl compounds). For example:
- Step 1 : React 5-aminopyrazole with sodium nitromalonaldehyde to form intermediates via cyclocondensation .
- Step 2 : Introduce substituents (e.g., isopropyl, phenyl) via nucleophilic substitution or cross-coupling reactions.
Key solvents include ethanol, DMF, or pyridine, often under reflux (60–120°C) . Yield optimization (60–70%) requires careful control of stoichiometry and reaction time .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Assign signals for pyrazolyl protons (δ 5.8–6.5 ppm) and pyrimidine carbons (δ 150–160 ppm) to confirm regiochemistry .
- FTIR : Identify NH/OH stretches (3200–3500 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₂₃H₂₆N₆: calc. 410.22, found 410.21) .
- XRD : Resolve crystal packing and substituent orientations (if crystallized) .
Q. How does the pyrazolyl substituent at position 7 influence the compound’s reactivity?
The 3,5-dimethylpyrazolyl group at position 7 enhances steric bulk, reducing electrophilic substitution at the pyrimidine ring. It also increases solubility in polar aprotic solvents (e.g., DMSO) due to moderate H-bond acceptor capacity .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives with improved bioactivity?
- DoE (Design of Experiments) : Use factorial designs (e.g., 2³ factorial) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, increasing ethanol/water ratios (70:30) improved yields of pyrazolo[1,5-a]pyrimidines by 15% in one study .
- Computational Guidance : Apply quantum chemical calculations (DFT) to predict reactive sites and transition states. ICReDD’s workflow integrates reaction path searches with experimental validation to reduce optimization time by 40% .
Q. What strategies resolve contradictions in NMR data for regioisomeric pyrazolo[1,5-a]pyrimidines?
- 2D NMR (HSQC/HMBC) : Correlate pyrazolyl C-H couplings to distinguish between C7-substituted vs. C5-substituted isomers. For example, HMBC correlations between pyrimidine C7 and pyrazolyl H4 confirm substitution patterns .
- Crystallographic Validation : Compare experimental XRD bond angles with DFT-optimized geometries to resolve ambiguities .
Q. How can SHELX software improve structural refinement for crystallographic studies?
- SHELXL : Refine anisotropic displacement parameters and hydrogen bonding using high-resolution data (R1 < 0.05). For twinned crystals, apply TWIN/BASF commands to model disorder .
- SHELXE : Resolve phase problems in experimental phasing via density modification, particularly for low-symmetry space groups (e.g., P2₁/c) .
Q. What computational tools predict structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine analogs?
- Molecular Docking (AutoDock Vina) : Screen analogs against targets (e.g., kinase ATP-binding pockets) to prioritize synthetic targets. For example, substituents at C5 (isopropyl) showed enhanced hydrophobic interactions in CDK2 inhibition .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values. A study on pyrazolo[1,5-a]pyrimidines identified ClogP < 3.5 as critical for blood-brain barrier penetration .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters for Pyrazolo[1,5-a]pyrimidines
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ 20% |
| Solvent (EtOH:H₂O) | 70:30 | ↑ 15% |
| Catalyst (AcOH) | 5 mol% | ↑ 10% |
Q. Table 2. Key NMR Assignments for Substituents
| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| C3-Ph | 7.2–7.5 (m, 5H) | 125–130 |
| C7-Pz | 6.1 (s, 1H) | 148–152 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
